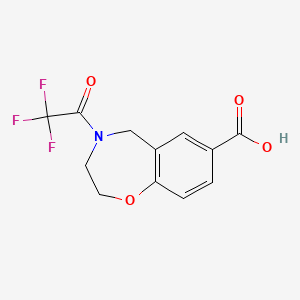
4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoroacetyl group, a tetrahydrobenzoxazepine ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroacetyl chloride with a suitable amine to form the corresponding amide. This intermediate is then cyclized to form the tetrahydrobenzoxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield trifluoroacetic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylacetic acid
- 2,2,2-Trifluoroacetophenone
Uniqueness
4-(2,2,2-Trifluoroacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is unique due to its combination of a trifluoroacetyl group, a tetrahydrobenzoxazepine ring, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C12H10F3NO4 |
|---|---|
Peso molecular |
289.21 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H10F3NO4/c13-12(14,15)11(19)16-3-4-20-9-2-1-7(10(17)18)5-8(9)6-16/h1-2,5H,3-4,6H2,(H,17,18) |
Clave InChI |
UXIPASMRSQWQJT-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(CN1C(=O)C(F)(F)F)C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)
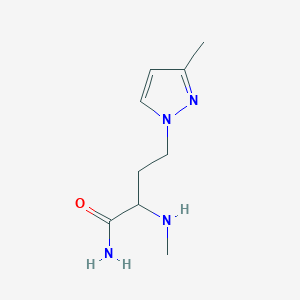
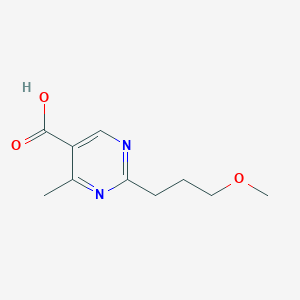
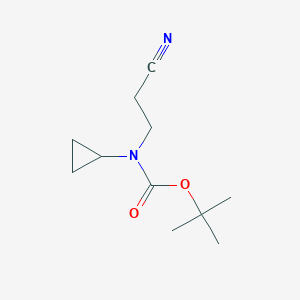
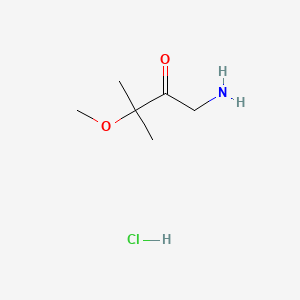
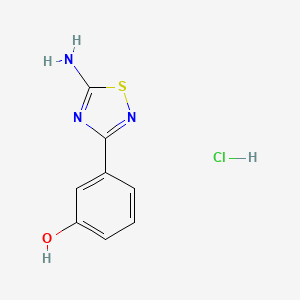
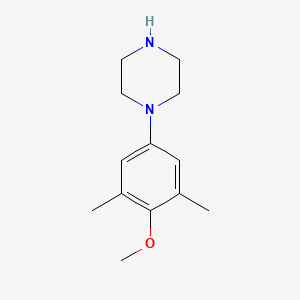
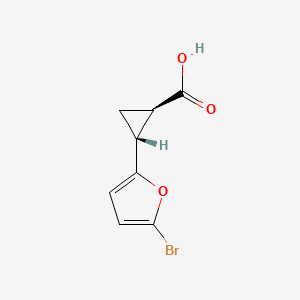
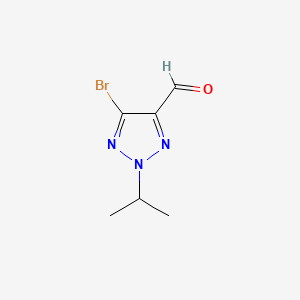
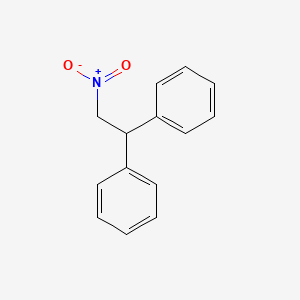
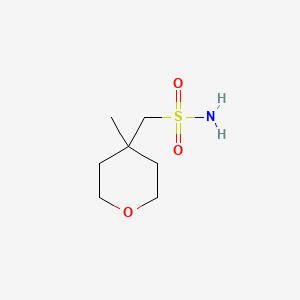
![1-Oxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B13480525.png)

